

In-Depth Technical Guide: Synthesis and Characterization of Teriflunomide-d4

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Compound of Interest		
Compound Name:	Teriflunomide-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Teriflunomide-d4**, a deuterated analog of the immunomodulatory drug Teriflunomide. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed methodologies, characterization data, and insights into its application.

Introduction

Teriflunomide is an active metabolite of leflunomide and a key therapeutic agent for the treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[3][4][5][6][7] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are implicated in the pathophysiology of multiple sclerosis.[3][4][5][6][7]

Teriflunomide-d4 is the stable isotope-labeled version of Teriflunomide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatographytandem mass spectrometry (LC-MS/MS), used to determine the pharmacokinetic and metabolic profiles of Teriflunomide in biological matrices.[5][8]



Physicochemical and Characterization Data

The key physicochemical properties and characterization data for **Teriflunomide-d4** are summarized in the table below.

Property	Value	Reference
Chemical Name	(Z)-2-cyano-3-hydroxy-N-(4- (trifluoromethyl)phenyl-2,3,5,6- d4)but-2-enamide	[8]
Molecular Formula	C12H5D4F3N2O2	[8]
Molecular Weight	274.23 g/mol	[8]
CAS Number	1185240-22-5	[2][6][8][9]
Appearance	White to off-white solid	
Purity (by HPLC)	≥99.98%	
Isotopic Enrichment	≥98.6%	_
Storage	Store at 2-8°C for long-term storage	[8]

Synthesis of Teriflunomide-d4

The synthesis of **Teriflunomide-d4** involves the use of a deuterated precursor, 4-(trifluoromethyl)aniline-d4, which is then coupled with a suitable reagent to form the final product. While specific, detailed proprietary synthesis methods may vary between manufacturers, a plausible and efficient one-step synthesis can be adapted from known procedures for the non-deuterated compound.

Plausible Synthesis Protocol

This protocol is based on the EDC-promoted one-step synthesis of Teriflunomide, which is known for its high yield and scalability.[1][10]

Reaction Scheme:



Materials:

- 5-methylisoxazole-4-carboxylic acid
- 4-(trifluoromethyl)aniline-d4
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), agueous solution (e.g., 0.6 M)
- Water, deionized
- Ethanol, absolute

Procedure:

- To a clean, dry reaction vessel, add 4-(trifluoromethyl)aniline-d4 (1.0 eq.), 5-methylisoxazole-4-carboxylic acid (3.0 eq.), and EDC (1.5 eq.).
- Add anhydrous dichloromethane to dissolve the reactants and stir the mixture for 30 minutes to ensure complete dissolution.
- Heat the reaction mixture to approximately 35°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to a temperature between -5°C and 5°C.
- Slowly add the cooled reaction mixture to a separate vessel containing cold aqueous HCI (0.6 M) with vigorous stirring.
- The precipitated product is then collected by filtration.
- Wash the collected solid sequentially with water and absolute ethanol.
- Dry the final product under vacuum to yield **Teriflunomide-d4** as a white to off-white solid.



Characterization Methods High-Performance Liquid Chromatography (HPLC)

Purity analysis of **Teriflunomide-d4** is typically performed using reverse-phase HPLC.

Experimental Protocol:

- Column: C18, 150 mm x 4.6 mm, 5 μm particle size
- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate)
- Flow Rate: 1.0 mL/min
- Detection: UV at a specified wavelength (e.g., 250 nm)
- Column Temperature: 25°C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **Teriflunomide-d4**. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed.

Experimental Protocol (LC-MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), negative ion mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Teriflunomide-d4: m/z 273.1 → 164.0
- Collision Energy: Optimized for the specific instrument and transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels. The ¹H NMR spectrum of **Teriflunomide-d4** will show the absence of signals corresponding to the aromatic protons of the phenyl ring.

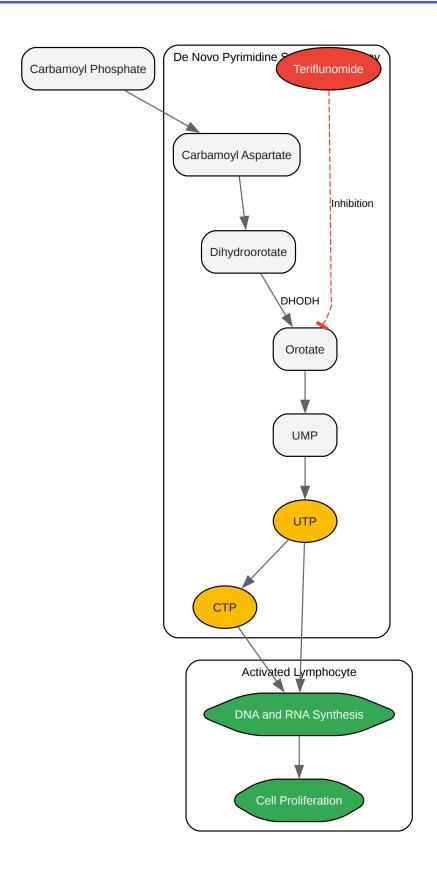




Mechanism of Action of Teriflunomide

The primary mechanism of action of Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the synthesis of DNA and RNA in rapidly proliferating cells.





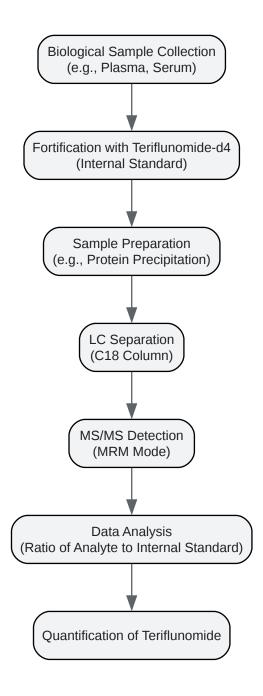
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Caption: Mechanism of action of Teriflunomide.



Experimental Workflow: Teriflunomide-d4 as an Internal Standard

Teriflunomide-d4 is employed as an internal standard in LC-MS/MS assays to accurately quantify Teriflunomide in biological samples. The workflow for such an analysis is outlined below.



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Caption: Workflow for quantitative analysis using Teriflunomide-d4.

Conclusion

Teriflunomide-d4 is an essential tool for the accurate and precise quantification of Teriflunomide in clinical and preclinical studies. This guide provides a foundational understanding of its synthesis and characterization, serving as a practical resource for researchers and drug development professionals. The detailed protocols and data presented herein are intended to facilitate the implementation of robust analytical methodologies for the study of Teriflunomide.

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